molecular formula C12H18ClNO B3026425 2-Ethylmethcathinone hydrochloride CAS No. 2448055-88-5

2-Ethylmethcathinone hydrochloride

Cat. No.: B3026425
CAS No.: 2448055-88-5
M. Wt: 227.73 g/mol
InChI Key: AUGWTFSCQGXGOI-UHFFFAOYSA-N
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Description

2-Ethylmethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class of chemicals. It is structurally related to amphetamines and phenethylamines and is known for its stimulant and entactogenic properties. This compound is often used in forensic and toxicological research due to its potential psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylmethcathinone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethylphenylacetone and methylamine.

    Reaction: The 2-ethylphenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethylmethcathinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

2-Ethylmethcathinone hydrochloride is primarily used in forensic and toxicological research. Its applications include:

Mechanism of Action

The mechanism of action of 2-Ethylmethcathinone hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation and mood elevation. The compound primarily targets the dopamine transporter, similar to other stimulant drugs .

Comparison with Similar Compounds

Similar Compounds

    4-Methylmethcathinone: Known for its stimulant effects and commonly found in “bath salts.”

    Methcathinone: A potent stimulant with a similar mechanism of action.

    Mephedrone: Another synthetic cathinone with entactogenic and stimulant properties.

Uniqueness

2-Ethylmethcathinone hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological and toxicological profiles compared to other cathinones. Its ethyl group at the phenyl ring differentiates it from other similar compounds, potentially altering its potency and duration of action .

Properties

IUPAC Name

1-(2-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGWTFSCQGXGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348014
Record name 2-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448055-88-5
Record name 2-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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